2-(3-acetyl-1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamide is a compound that integrates an indole moiety with a sulfonamide group, which is significant in medicinal chemistry due to its potential biological activities. This compound is classified as an indole-based sulfonamide, which are known for their diverse pharmacological properties, including antibacterial and anticancer activities.
The compound can be synthesized through various chemical pathways, often involving the reaction of indole derivatives with acetamides and sulfonamides. The synthesis methods are documented in patents and scientific literature, indicating its relevance in drug development and medicinal chemistry research.
This compound falls under the category of sulfonamide derivatives, which are characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to an aromatic ring. Such compounds are widely studied for their therapeutic effects, particularly in the inhibition of carbonic anhydrases and other enzymes related to disease processes.
The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamide can be achieved through several methods:
The synthesis typically requires careful control of temperature and reaction time to ensure high yields and purity. Thin Layer Chromatography (TLC) is often employed for monitoring the progress of the reaction.
The molecular structure of 2-(3-acetyl-1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamide can be represented as follows:
The molecular formula is C16H18N2O3S, with a molecular weight of approximately 334.39 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are utilized for structural confirmation.
The compound can undergo various chemical reactions including:
Reactions are typically monitored using TLC or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion and product purity.
The mechanism of action for 2-(3-acetyl-1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamide primarily involves the inhibition of carbonic anhydrases, which are crucial for maintaining acid-base balance in organisms. By binding to the active site of these enzymes, the compound can disrupt their function, leading to therapeutic effects against various diseases.
Studies have shown that similar compounds exhibit significant inhibitory activity against multiple isoforms of carbonic anhydrase, suggesting a promising pathway for further development.
2-(3-acetyl-1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamide is primarily researched for its potential applications in:
This compound represents a significant area of interest within medicinal chemistry, showcasing the interplay between structure and biological activity. Further research may lead to novel therapeutic agents based on its framework.
2-(3-Acetyl-1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamide is a rationally designed hybrid molecule integrating three pharmacologically significant moieties: an acetyl-substituted indole ring, a spacer acetamide group, and a terminal benzenesulfonamide unit. The systematic IUPAC name reflects this tripartite structure: the parent indole is substituted at the N1-position with a 2-acetamidoethyl chain, modified at the C3 position with an acetyl group (3-acetyl), and terminated with an N-linked 4-sulfamoylphenyl group. This architecture positions the molecule as a dual-function scaffold capable of simultaneous zinc coordination (via sulfonamide) and hydrophobic pocket interactions (via acetylindole) within enzyme binding sites. The molecular formula is C₁₈H₁₇N₃O₄S, with a calculated molecular weight of 371.42 g/mol.
Key structural features include:
Table 1: Structural Fragments of 2-(3-Acetyl-1H-Indol-1-yl)-N-(4-Sulfamoylphenyl)Acetamide
Fragment | Structural Role | Pharmacophoric Contribution |
---|---|---|
3-Acetylindole | Hydrophobic core | Target recognition via π-stacking/H-bonding |
-CH₂C(O)NH- spacer | Molecular bridge | Conformational adaptability |
4-Sulfamoylphenyl | Zinc-binding group (ZBG) | Enzyme active-site coordination |
Spectroscopic characterization (as inferred from analogues in [1] ) reveals diagnostic signals: FTIR shows C=O stretches (indole dione: 1736 cm⁻¹; acetamide: 1670 cm⁻¹) and S=O asymmetric stretch (1340 cm⁻¹). ¹H NMR exhibits indole aromatic protons (δ 7.17–7.73 ppm), methylene bridge (δ 4.62 ppm), acetyl group (δ 2.50 ppm), and sulfonamide protons (δ 7.50–7.90 ppm) [1] .
The strategic fusion of indole and sulfonamide pharmacophores represents an evolutionary milestone in heterocyclic drug design, driven by the need for isoform-selective enzyme inhibitors. Early sulfonamide drugs (e.g., sulfanilamide) demonstrated potent but non-selective carbonic anhydrase inhibition, limiting therapeutic utility. The discovery that indole derivatives (e.g., isatin) exhibited intrinsic bioactivity across antiviral, anticancer, and antimicrobial domains prompted systematic hybridization efforts [1] [3] [10].
Significant milestones include:
Table 2: Evolution of Indole-Sulfonamide Hybrid Designs
Generation | Representative Structure | Key Advancement | Limitation Addressed |
---|---|---|---|
First-Generation | Isatin hydrazinyl benzenesulfonamide | Proof of hybrid concept | Low selectivity (hCA I/II vs. IX/XII) |
Spacer-Optimized | 2-(3-Formyl-1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamide | Flexible linker for binding orientation | Rigidity reducing bioavailability |
Tailored (Current) | 2-(3-Acetyl-1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamide | C3-acetyl for hydrophobic subpocket occupancy | Solubility and metabolic stability |
This development trajectory underscores the "tail approach" rationale: the sulfonamide anchors the inhibitor to the catalytic zinc, while the indole "tail" modulates isoform specificity through steric and electronic interactions with variant residues near the active site [1] [8].
The integration of indole and sulfonamide moieties creates synergistic pharmacology, primarily through potent and selective inhibition of metalloenzyme targets. Carbonic anhydrase isoforms (CAs) represent the most extensively validated targets, but emerging data suggest broader therapeutic relevance.
Carbonic Anhydrase Inhibition
Table 3: Carbonic Anhydrase Isoform Inhibition Profiles of Key Analogues
Compound | Kᵢ (nM) [hCA I] | Kᵢ (nM) [hCA II] | Kᵢ (nM) [hCA IX] | Kᵢ (nM) [hCA XII] | Selectivity Ratio (IX/I) |
---|---|---|---|---|---|
AAZ (Standard) | 250.0 | 12.1 | 25.8 | 5.7 | 0.10 |
Indolylacetamide 2h | 45.10 | 5.87 | ND | 7.91 | NA |
Rhodanine hybrid 7g | >1000 | 25.4 | 4.2 | 15.3 | >238 |
Triazolo-isatin 6b | ND | ND | 0.249* | ND | NA |
*IC₅₀ (µM) for SARS-CoV-2 Mᵖʳᵒ inhibition [3]. ND = Not Determined.
Anticancer Applications
hCA IX/XII inhibition disrupts tumor acidification, a key driver of metastasis and chemoresistance. Hybrids like 2-(3-acetyl-1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamide impair extracellular matrix acidification by blocking bicarbonate transport, leading to:
Antiviral Applications
Recent studies reveal triazolo-isatin-sulfonamides (e.g., 6b) inhibit SARS-CoV-2 main protease (Mᵖʳᵒ) at IC₅₀ = 0.249 µM, attributed to:
Antibacterial Potential
While direct data on 2-(3-acetyl-1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamide is limited, structural analogues (e.g., N-(4-chlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide) show broad-spectrum activity, likely through dual inhibition of bacterial CAs and membrane disruption [5].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: